molecular formula C4H9BF3- B15227548 tert-Butyltrifluoroborate

tert-Butyltrifluoroborate

Cat. No.: B15227548
M. Wt: 124.92 g/mol
InChI Key: GIUAGEWCTPWNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyltrifluoroborate is a chemical compound with the formula (CH₃)₃CBF₃K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in organic synthesis, especially in cross-coupling reactions and as a radical precursor.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with boron trifluoride etherate, followed by the addition of potassium fluoride. This method yields potassium this compound as a stable, crystalline solid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions. The use of non-hygroscopic reagents and stable intermediates ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts for cross-coupling reactions, and various oxidants and photocatalysts for radical reactions. Typical conditions involve mild temperatures and the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. In cross-coupling reactions, the products are often biaryl compounds, while radical reactions can yield a wide range of complex organic structures .

Mechanism of Action

The mechanism by which tert-butyltrifluoroborate exerts its effects varies depending on the reaction. In cross-coupling reactions, it acts as a boron source, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. In radical reactions, it generates alkyl radicals through single-electron transfer processes, which then participate in various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyltrifluoroborate include:

  • Methyltrifluoroborate
  • Ethyltrifluoroborate
  • Phenyltrifluoroborate

Uniqueness

This compound is unique due to its stability and ease of handling compared to other organoboron compounds. Its non-hygroscopic nature and high thermal stability make it an attractive choice for various synthetic applications. Additionally, its ability to participate in both cross-coupling and radical reactions sets it apart from many other trifluoroborate compounds .

Properties

Molecular Formula

C4H9BF3-

Molecular Weight

124.92 g/mol

IUPAC Name

tert-butyl(trifluoro)boranuide

InChI

InChI=1S/C4H9BF3/c1-4(2,3)5(6,7)8/h1-3H3/q-1

InChI Key

GIUAGEWCTPWNRG-UHFFFAOYSA-N

Canonical SMILES

[B-](C(C)(C)C)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.